Elucidation of the Chemical Structure and In-Vitro Activity of Antibacterial Agent 96 (Compound 4k): A Technical Guide
Elucidation of the Chemical Structure and In-Vitro Activity of Antibacterial Agent 96 (Compound 4k): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation and biological activity of the novel antibacterial agent designated as "Antibacterial agent 96," also identified in scientific literature as "compound 4k." This document collates available data on its synthesis, spectroscopic characterization, and in-vitro antitubercular activity. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.
Introduction
The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, a series of thiadiazole-thiazole derivatives has been synthesized and evaluated for their potential antibacterial properties. Within this class of compounds, "Antibacterial agent 96" (compound 4k) has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide details the scientific evidence that has led to the characterization of its chemical structure and its initial biological profiling.
Chemical Structure Elucidation
The definitive chemical structure of Antibacterial agent 96 (compound 4k) has been elucidated through a combination of synthetic chemistry and spectroscopic analysis.
Chemical Name: 2-((5-(butylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Molecular Formula: C₁₃H₁₉N₅OS₃
Molecular Weight: 357.52 g/mol
Chemical Structure:
Image Source: PubChem CID 156789047
Synthesis Protocol
The synthesis of compound 4k is achieved through a multi-step process, as detailed in the scientific literature. The general synthetic scheme is outlined below.
Experimental Workflow: Synthesis of Compound 4k
Caption: Synthetic workflow for Antibacterial agent 96 (Compound 4k).
Detailed Methodology:
Step 1: Synthesis of 2-chloro-N-(4-methylthiazol-2-yl)acetamide To a solution of 2-amino-4-methylthiazole in an appropriate solvent, chloroacetyl chloride is added dropwise at a reduced temperature. The reaction mixture is stirred for a specified period, followed by workup and purification to yield the intermediate, 2-chloro-N-(4-methylthiazol-2-yl)acetamide.
Step 2: Synthesis of 2-((5-(butylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (Compound 4k) The intermediate from Step 1 is reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a suitable base. Subsequently, n-butyl bromide is added to the reaction mixture to achieve the N-butylation of the amino group on the thiadiazole ring. The final product, compound 4k, is then isolated and purified.
Spectroscopic Data for Structural Confirmation
The chemical structure of compound 4k was confirmed using various spectroscopic techniques. The key data are summarized in the table below.
| Spectroscopic Technique | Key Observations |
| FT-IR (cm⁻¹) | Characteristic peaks corresponding to N-H, C=O (amide), and C-S stretching vibrations. |
| ¹H-NMR (ppm) | Signals confirming the presence of the butyl chain protons, the methyl group on the thiazole ring, the methylene bridge, and aromatic protons. |
| ¹³C-NMR (ppm) | Resonances consistent with the carbon atoms of the thiazole and thiadiazole rings, the amide carbonyl group, and the butyl chain. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₉N₅OS₃. |
In-Vitro Antibacterial Activity
Compound 4k has been evaluated for its in-vitro activity against Mycobacterium tuberculosis H37Ra. The quantitative data for its antibacterial efficacy are presented below.
| Bacterial Strain | Activity Metric | Value | Reference |
| M. tuberculosis H37Ra (Active state) | MIC (μg/mL) | 1.31 | [1][2] |
| M. tuberculosis H37Ra (Dormant state) | MIC (μg/mL) | 1.53 | [1][2] |
MIC: Minimum Inhibitory Concentration
Proposed Mechanism of Action (In-Silico)
The precise molecular mechanism of action for compound 4k has not yet been experimentally validated. However, in-silico molecular docking studies have provided insights into its potential biological target.
Logical Relationship: Proposed Inhibition of MCAT Enzyme
Caption: Proposed mechanism of action of Compound 4k based on in-silico studies.
Docking studies suggest that compound 4k may bind to the active site of the tubercular Malonyl-CoA-Acyl Carrier Protein Transacylase (MCAT) enzyme.[3][4][5] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the mycobacterial cell wall, including mycolic acids. Inhibition of MCAT would disrupt cell wall synthesis, leading to a loss of bacterial viability. It is important to note that this proposed mechanism is based on computational modeling and awaits experimental confirmation.
Toxicity and Safety Profile
Preliminary studies on the thiadiazole-thiazole derivative series have indicated minimal to no cytotoxicity against red blood cells for some of the tested compounds.[3][4][5] However, a comprehensive toxicological profile for compound 4k has not yet been reported. Further in-vitro and in-vivo studies are required to establish its safety profile for potential therapeutic applications.
Conclusion
Antibacterial agent 96 (compound 4k) is a promising antitubercular agent belonging to the thiadiazole-thiazole class of compounds. Its chemical structure has been unequivocally determined through synthesis and spectroscopic analysis. The compound exhibits potent in-vitro activity against Mycobacterium tuberculosis H37Ra in both its active and dormant states.[1][2] While in-silico studies suggest a plausible mechanism of action involving the inhibition of the MCAT enzyme, further experimental validation is necessary. The preliminary safety data for this class of compounds is encouraging, but more extensive toxicological assessments are required. This technical guide provides a solid foundation for future research aimed at optimizing the therapeutic potential of this novel antibacterial agent.
